molecular formula C18H15F3N4O2 B2620760 4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide CAS No. 880812-03-3

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide

Cat. No.: B2620760
CAS No.: 880812-03-3
M. Wt: 376.339
InChI Key: BMLXJRLOYMXZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide” is a type of organic compound . It is related to 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids .


Synthesis Analysis

The synthesis of this compound involves the preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids . These esters are used in solid-phase peptide synthesis .


Chemical Reactions Analysis

In the context of peptide synthesis, the compound is involved in acylation reactions . The progress of these reactions can be monitored by ionization of the liberated hydroxy component by the starting resin-bound amine .

Scientific Research Applications

Antimicrobial Activity

Compounds related to benzotriazin-3-yl derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate significant activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Fluorescence Chemosensing

Benzotriazin-3-yl derivatives have been utilized in designing fluorescence chemosensors for selective detection of metal ions, such as Ba2+. These chemosensors exhibit high selectivity and sensitivity, making them useful for environmental monitoring and biological imaging applications (Ravichandiran et al., 2019).

Tautomeric Transformations

Research on benzotriazin-3-yl derivatives includes studying their tautomeric transformations, which are influenced by substituents in the benzene ring. These studies contribute to our understanding of the chemical behavior of these compounds under various conditions (Lipilin et al., 2006).

Molecular Magnetism

Benzotriazin-3-yl derivatives have also been investigated for their magnetic properties, including the study of paramagnetic behavior and magneto-structural correlations. These studies open avenues for the development of new materials with potential applications in electronics and spintronics (Constantinides et al., 2016).

Organic Photovoltaics

In the field of organic photovoltaics, benzotriazin-3-yl derivatives have been explored as components of polymer donors. The incorporation of these derivatives in polymer backbones has shown to affect the physical, optical, and electrochemical properties of the materials, which in turn influences the performance of organic solar cells (Lee et al., 2020).

Properties

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c19-18(20,21)12-7-9-13(10-8-12)22-16(26)6-3-11-25-17(27)14-4-1-2-5-15(14)23-24-25/h1-2,4-5,7-10H,3,6,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLXJRLOYMXZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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